1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical compound characterized by its dichlorophenyl group and a tetrahydropyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with a suitable keto acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the tetrahydropyridazine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pH control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving the dichlorophenyl group can be achieved using nucleophilic substitution with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles like amines or alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, alkylated products.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
1-(3,4-Dichlorophenyl)ethanol
Uniqueness: 1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific tetrahydropyridazine ring structure, which differentiates it from other compounds with similar dichlorophenyl groups
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-2-1-6(5-8(7)13)15-10(16)4-3-9(14-15)11(17)18/h1-2,5H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAVZCIRKMNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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